For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Chemical Properties and Structure of H-Gly-Trp-OH
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant biological context of the dipeptide H-Gly-Trp-OH, also known as Glycyl-L-tryptophan. Composed of glycine (B1666218) and L-tryptophan, this molecule serves as a valuable model for studying the fundamental characteristics of peptides containing aromatic residues. This document details its physicochemical properties, spectroscopic data, and standardized experimental protocols for its synthesis, purification, and analysis. While specific signaling pathways for the dipeptide itself are not extensively documented, this guide explores the well-established metabolic pathways of its constituent amino acid, tryptophan, which provide the primary biological context for its activity.
Chemical Structure and Identifiers
H-Gly-Trp-OH is a dipeptide formed from a glycine residue and an L-tryptophan residue linked by a peptide bond.[1] The structure features a free amino group at the glycine N-terminus and a free carboxyl group at the tryptophan C-terminus.
Table 1: Structural Identifiers for H-Gly-Trp-OH
| Identifier | Value | Source |
| IUPAC Name | (2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoic acid | [1][2] |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)C--INVALID-LINK--NC(=O)CN | [1] |
| InChI | InChI=1S/C13H15N3O3/c14-6-12(17)16-11(13(18)19)5-8-7-15-10-4-2-1-3-9(8)10/h1-4,7,11,15H,5-6,14H2,(H,16,17)(H,18,19)/t11-/m0/s1 | [1] |
| InChIKey | AJHCSUXXECOXOY-NSHDSACASA-N | [1] |
Physicochemical Properties
The physicochemical properties of H-Gly-Trp-OH are influenced by the simple, flexible glycine residue and the bulky, aromatic indole (B1671886) side chain of tryptophan.
Table 2: General and Physicochemical Properties of H-Gly-Trp-OH
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₅N₃O₃ | [3] |
| Molecular Weight | 261.28 g/mol | [1][3] |
| CAS Number | 2390-74-1 | [2][3] |
| Melting Point | Decomposes around 233 °C (Estimated) | [4] |
| Solubility in Water | Soluble | [5] |
| Solubility in Ethanol | Sparingly soluble | [4] |
| Solubility in DMSO | Soluble | [4] |
| pKa (α-carboxyl) | ~2.3 - 3.7 (Estimated) | [4] |
| pKa (α-amino) | ~8.0 - 9.6 (Estimated) | [4] |
| XLogP3 | -2.9 (Computed) | [4] |
Spectroscopic Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the structure of H-Gly-Trp-OH.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of both glycine and tryptophan. Aromatic protons from the indole ring of tryptophan would appear in the downfield region (approximately 7-8 ppm).[4] The α-protons of the amino acid residues are typically observed between 3.5 and 4.5 ppm.[4]
-
¹³C NMR: The carbon spectrum will display signals for the carbonyl carbons of the peptide bond and the C-terminal carboxyl group in the 170-180 ppm range.[4] Aromatic carbons from the tryptophan indole ring resonate between 110 and 140 ppm, while the α-carbons are found around 40-60 ppm.[4]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and sequence of the peptide. For H-Gly-Trp-OH, with a monoisotopic mass of approximately 261.11 Da, the protonated molecular ion [M+H]⁺ would be observed at an m/z of approximately 262.12 in an ESI-MS spectrum.[1][3]
Infrared (IR) Spectroscopy
The IR spectrum of H-Gly-Trp-OH will exhibit characteristic absorption bands for its functional groups. Key absorptions include:
-
O-H stretch: A broad band from 3300-2500 cm⁻¹ from the carboxylic acid.[6]
-
N-H stretch: A medium band around 3300-3500 cm⁻¹ from the amine and amide groups.
-
C-H stretch: Absorptions just below 3000 cm⁻¹ for sp³ C-H and just above 3000 cm⁻¹ for sp² C-H (aromatic).[7]
-
C=O stretch: A strong band from the carbonyl groups of the peptide bond and carboxylic acid, typically appearing between 1630 and 1760 cm⁻¹.[6]
-
C=C stretch: Bands for the aromatic ring around 1600-1450 cm⁻¹.[7]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and characterization of H-Gly-Trp-OH.
Synthesis and Purification Workflow
The synthesis of H-Gly-Trp-OH is typically achieved through solution-phase or solid-phase peptide synthesis (SPPS), followed by purification using reverse-phase high-performance liquid chromatography (RP-HPLC).
Caption: General workflow for synthesis and purification of H-Gly-Trp-OH.
Solution-Phase Synthesis Protocol
This protocol is adapted from established methods for dipeptide synthesis.[8]
-
Materials : Nα-Boc-Glycine (Boc-Gly-OH), L-Tryptophan methyl ester hydrochloride (H-Trp-OMe·HCl), N,N'-Diisopropylcarbodiimide (DIC), 1-Hydroxybenzotriazole (HOBt), Diisopropylethylamine (DIPEA), Dichloromethane (DCM), Dimethylformamide (DMF), Trifluoroacetic acid (TFA), Lithium hydroxide (B78521) (LiOH).
-
Peptide Coupling :
-
Dissolve Boc-Gly-OH (1.0 eq), HOBt (1.1 eq) in anhydrous DMF.
-
In a separate flask, dissolve H-Trp-OMe·HCl (1.0 eq) in DMF and neutralize with DIPEA (2.2 eq) at 0°C.
-
Add the neutralized tryptophan solution to the glycine solution.
-
Slowly add DIC (1.1 eq) to the mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Filter the reaction to remove diisopropylurea byproduct and concentrate the filtrate.
-
Purify the crude Boc-Gly-Trp-OMe by silica (B1680970) gel chromatography.
-
-
Boc Deprotection :
-
Dissolve the purified protected dipeptide in a solution of 25-50% TFA in DCM.
-
Stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).
-
Concentrate the mixture under reduced pressure to remove TFA and DCM.
-
-
Ester Hydrolysis (Saponification) :
-
Dissolve the resulting ester in a mixture of THF/water.
-
Cool to 0°C and add LiOH (1.5 eq) dissolved in water.
-
Stir until the reaction is complete (monitored by TLC).
-
Neutralize the reaction with 1N HCl and concentrate to obtain the crude H-Gly-Trp-OH.
-
RP-HPLC Purification Protocol
-
Sample Preparation : Dissolve the crude peptide in Mobile Phase A (e.g., 0.1% TFA in water) to a concentration of 1-5 mg/mL.
-
HPLC Method :
-
Column : Preparative C18, 5 or 10 µm particle size.
-
Mobile Phase A : 0.1% TFA in Water.
-
Mobile Phase B : 0.1% TFA in Acetonitrile.
-
Flow Rate : Dependent on column diameter (e.g., 10-20 mL/min).
-
Detection : UV at 220 nm and 280 nm (for the tryptophan indole ring).
-
Gradient : A linear gradient from 5% to 50% Mobile Phase B over 30-60 minutes is a common starting point.[4]
-
-
Post-Purification :
-
Collect fractions corresponding to the main product peak.
-
Confirm the purity of fractions using analytical HPLC.
-
Pool pure fractions and lyophilize to obtain the final product as a white powder.
-
Analytical Characterization Protocols
Mass Spectrometry (ESI-MS/MS)
-
Objective : To confirm the molecular weight and sequence of the peptide.
-
Sample Preparation : Dissolve the purified peptide in a water/acetonitrile/formic acid mixture (e.g., 50:50:0.1 v/v/v) to a concentration of 1-10 pmol/µL.[9]
-
Instrumentation : Use a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source.[9]
-
Data Acquisition :
-
Data Analysis : Analyze the product ion spectrum for characteristic b- and y-ions that confirm the Gly-Trp sequence.
NMR Spectroscopy (¹H and ¹³C)
-
Objective : To confirm the covalent structure and chemical environment of all atoms.
-
Sample Preparation : Dissolve 1-5 mg of the purified peptide in 0.5-0.7 mL of a deuterated solvent such as D₂O or DMSO-d₆.[9]
-
Instrumentation : Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition : Acquire standard 1D ¹H and ¹³C spectra. For more detailed analysis, 2D experiments like COSY and HSQC can be performed.
-
Data Analysis : Assign proton and carbon signals to the specific atoms in the H-Gly-Trp-OH structure.[9]
Biological Context and Signaling Pathways
As a dipeptide, H-Gly-Trp-OH is primarily involved in general peptide metabolism as an intermediate in protein synthesis or degradation.[4] Direct evidence for specific signaling roles of H-Gly-Trp-OH is limited. However, the biological activity of its constituent amino acid, L-tryptophan, is extensively studied. Tryptophan is an essential amino acid and a precursor to several critical bioactive molecules.[10] Its metabolism follows three primary routes: the kynurenine (B1673888) pathway, the serotonin (B10506) pathway, and the indole pathway (mediated by gut microbiota).[11] Understanding these pathways provides the most relevant biological context for H-Gly-Trp-OH.
The two main metabolic pathways for tryptophan in humans are the Kynurenine and Serotonin pathways.
-
Kynurenine Pathway : This is the major route for tryptophan catabolism, accounting for over 95% of its degradation.[12] This pathway produces several neuroactive metabolites, such as kynurenic acid (a neuroprotectant) and quinolinic acid (a potential neurotoxin).[13][14] Dysregulation of the kynurenine pathway is implicated in various neurological and inflammatory diseases.[12][15]
-
Serotonin Pathway : A smaller fraction of tryptophan is converted into the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT).[11] This process is initiated by the enzyme tryptophan hydroxylase.[11] Serotonin plays a crucial role in regulating mood, sleep, and appetite.
Caption: Major metabolic pathways of L-Tryptophan.
Conclusion
H-Gly-Trp-OH is a simple dipeptide with distinct physicochemical properties conferred by its glycine and tryptophan constituents. This guide provides a detailed summary of its chemical structure, properties, and robust protocols for its synthesis, purification, and analytical characterization. While direct biological signaling roles are not well-defined, its relevance is understood through the critical metabolic pathways of L-tryptophan. This document serves as a foundational resource for researchers in biochemistry, medicinal chemistry, and drug development investigating the properties and potential applications of tryptophan-containing peptides.
References
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